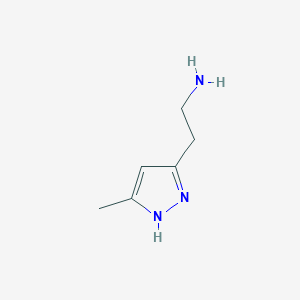

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

Description

BenchChem offers high-quality 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3/c1-5-4-6(2-3-7)9-8-5/h4H,2-3,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHATVNPKQCJMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine: Structure, Properties, and Synthetic Pathways

This guide provides a comprehensive technical overview of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from established chemical principles and analogous pyrazole derivatives to present a robust profile. The content herein is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, present in a wide array of approved pharmaceuticals.[1] Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3][4] The metabolic stability of the pyrazole nucleus is a key factor in its increasing prevalence in newly developed drugs.[1]

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine belongs to this critical class of compounds. Its structure, featuring a basic ethylamine side chain attached to a substituted pyrazole core, makes it a valuable building block for creating more complex molecules with potential therapeutic applications. Understanding its chemical structure, physicochemical properties, and synthetic routes is paramount for its effective utilization in research and development.

Chemical Structure and Tautomerism

The structure of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine consists of a pyrazole ring substituted with a methyl group at the 3-position and an ethanamine group at the 5-position.

Key Structural Features:

-

Molecular Formula: C₆H₁₁N₃

-

IUPAC Name: 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

-

Core Scaffold: A five-membered aromatic pyrazole ring.

-

Substituents: A methyl group (C3) and an ethylamine chain (C5).

-

Tautomerism: Unsubstituted pyrazoles can exist in two tautomeric forms that rapidly interconvert.[2][5] This is a crucial consideration in its reactivity and biological interactions. The proton on the nitrogen can reside on either of the two nitrogen atoms.

Proposed Synthesis and Mechanistic Rationale

A logical approach would involve the reaction of a protected amino-containing hydrazine with a suitable 1,3-dicarbonyl compound, followed by deprotection.

Caption: Proposed synthetic pathway for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine.

Experimental Protocol: Proposed Synthesis

Part A: Synthesis of tert-Butyl (2-(3-methyl-1H-pyrazol-5-yl)ethyl)carbamate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-cyano-3-methyl-3-buten-2-one (1 equivalent) and tert-butyl carbazate (1.1 equivalents) in ethanol.

-

Reaction: Add a catalytic amount of a suitable acid (e.g., acetic acid). Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

Part B: Deprotection to Yield 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

-

Reaction Setup: Dissolve the purified protected pyrazole from Part A in a suitable solvent such as dichloromethane.

-

Deprotection: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane, and stir at room temperature.

-

Isolation: After the reaction is complete (monitored by TLC), the solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to yield the free amine.

-

Purification: The final product can be purified by recrystallization or chromatography.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine. These values are estimated based on the analysis of structurally similar compounds and are useful for guiding experimental design.

| Property | Predicted Value | Rationale/Source Analogy |

| Molecular Weight | ~125.17 g/mol | Calculated from the molecular formula C₆H₁₁N₃. |

| LogP | ~0.5 - 1.5 | Based on values for similar small, substituted pyrazoles. |

| pKa (most basic) | ~9.0 - 10.0 | Typical for a primary aliphatic amine. |

| Boiling Point | ~220 - 240 °C | Extrapolated from similar pyrazole derivatives. |

| Solubility | Soluble in water and polar organic solvents | Expected due to the presence of the amine and pyrazole nitrogens capable of hydrogen bonding. |

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of synthesized pyrazole derivatives.[4][9][10] The expected spectral data for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine are outlined below.

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jchr.org [jchr.org]

- 3. researchgate.net [researchgate.net]

- 4. Academic Strive | Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review [academicstrive.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. benchchem.com [benchchem.com]

- 7. hilarispublisher.com [hilarispublisher.com]

- 8. pharmajournal.net [pharmajournal.net]

- 9. visnav.in [visnav.in]

- 10. connectjournals.com [connectjournals.com]

The Pyrazole Shift: A Technical Guide to Histamine H2 Agonists and Betazole Discovery

Executive Summary

The discovery of pyrazole-based histamine analogs represents a pivotal moment in receptor pharmacology, specifically in the discrimination between H1 and H2 histamine receptor subtypes. While histamine contains an imidazole ring, the isomeric pyrazole scaffold offered a unique chemical probe that retained gastric acid secretory activity (H2) while significantly reducing smooth muscle contraction (H1).

This guide provides an in-depth technical analysis of Betazole (Ametazole) , the archetypal pyrazole-histamine analog. It details the chemical rationale behind the imidazole-to-pyrazole scaffold hop, the historical structure-activity relationships (SAR) that defined the H2 receptor prior to the discovery of cimetidine, and provides validated protocols for the synthesis and pharmacological characterization of these compounds.

The Scaffold Logic: Imidazole vs. Pyrazole[1]

The core challenge in histamine chemistry is the promiscuity of the native ligand. Histamine activates H1, H2, H3, and H4 receptors.[1][2] To create selective tools, chemists modified the aromatic heterocycle.

The Tautomeric Filter

Histamine’s imidazole ring exists in equilibrium between two tautomers:

The Pyrazole Substitution: Pyrazole is a 1,2-diazole isomer of imidazole.

-

Basicity: Pyrazole (

) is significantly less basic than imidazole ( -

Tautomerism: Pyrazole exhibits annular tautomerism but lacks the specific geometry for the "proton shuttle" mechanism proposed for H2 activation by histamine. However, it can still bind and activate the receptor, albeit with lower affinity (partial agonist), suggesting the receptor can accommodate the 1,2-nitrogen arrangement if the side chain is flexible.

Visualization: The Tautomeric Shift

The following diagram illustrates the structural relationship and the "Scaffold Hop" logic.

Figure 1: The logic of replacing the imidazole ring with pyrazole to filter out H1 activity while retaining H2 efficacy.

Historical Discovery & SAR

The "Histalog" Breakthrough (1951)

The defining moment for pyrazole histamines occurred at Eli Lilly and Company . Researchers Rosiere and Grossman (1951) identified that 3-(2-aminoethyl)pyrazole (Betazole) stimulated gastric acid secretion (an H2 effect) but caused minimal hypotension or bronchoconstriction (H1 effects).

This was critical because, at the time, "antihistamines" (like diphenhydramine) blocked H1 effects but failed to block gastric acid secretion. Betazole proved that gastric secretion was mediated by a distinct receptor population (later named H2 by Sir James Black).

Structure-Activity Relationship (SAR) Data

The following table summarizes the selectivity profile established during the early characterization of histamine analogs.

| Compound | Structure | H1 Activity (Guinea Pig Ileum) | H2 Activity (Gastric Secretion) | Selectivity Ratio (H2/H1) |

| Histamine | Imidazole-ethylamine | 100% | 100% | 1:1 |

| Betazole | Pyrazole-ethylamine | ~2% | ~15-20% | ~10:1 |

| 4-Methylhistamine | 4-Me-Imidazole | 0.2% | 43% | ~200:1 |

| 2-Methylhistamine | 2-Me-Imidazole | 17% | 4% | 1:4 (H1 Selective) |

Note: While 4-methylhistamine is more selective, Betazole was the first clinically viable diagnostic agent ("Histalog") due to its synthetic accessibility and safety profile.

Technical Protocol: Synthesis of Betazole Derivatives

Context: The classical synthesis involves hydrazine condensation. Below is a modernized, high-yield protocol adapted from Arkivoc (2012) which avoids the harsh conditions of early 1950s methods. This route is self-validating via intermediate isolation.

Synthetic Pathway Diagram

Figure 2: Modern synthetic route for 3-(2-aminoethyl)pyrazole utilizing Boc-protection strategy.

Step-by-Step Methodology

Reagents: N-Boc-β-alanine, Meldrum's acid, DMAP, DCC, Hydrazine hydrate, Methanol, 4M HCl in dioxane.

-

Preparation of β-Keto Ester (Meldrum's Acid Route):

-

Dissolve N-Boc-β-alanine (1.0 eq) in anhydrous DCM. Add DMAP (1.1 eq) and DCC (1.1 eq).

-

Add Meldrum's acid (1.0 eq) and stir at RT for 12h.

-

Validation Point: Filter the precipitated dicyclohexylurea (DCU). The filtrate contains the acyl-Meldrum's acid intermediate.

-

Reflux the filtrate in Methanol for 4h to facilitate decarboxylation and ester formation.

-

Result: Methyl 5-(tert-butoxycarbonylamino)-3-oxopentanoate.

-

-

Pyrazole Cyclization:

-

Dissolve the β-keto ester in Methanol.

-

Add Hydrazine hydrate (1.2 eq) dropwise at 0°C.

-

Reflux for 3 hours.

-

Concentrate in vacuo.

-

Validation Point: TLC should show disappearance of the starting ester and appearance of a polar spot (Boc-Betazole).

-

-

Deprotection (Salt Formation):

-

Dissolve the crude Boc-intermediate in 1,4-dioxane.

-

Add 4M HCl in dioxane (excess) and stir at RT for 2 hours.

-

The product will precipitate as the dihydrochloride salt.

-

Filter, wash with diethyl ether, and dry.

-

Pharmacological Validation Protocol

Context: To confirm a compound is a Betazole-like H2 agonist, one must demonstrate activity in H2-rich tissues (Atrium/Stomach) and lack of activity in H1-rich tissues (Ileum).

The Guinea Pig Atrium Assay (H2 Standard)

Rationale: The chronotropic (heart rate) response in guinea pig right atria is mediated almost exclusively by H2 receptors.

Workflow:

-

Tissue Isolation:

-

Sacrifice guinea pig (300-500g) via cervical dislocation (IACUC approved).

-

Rapidly excise the heart and place in oxygenated Krebs-Henseleit solution (95% O2 / 5% CO2).

-

Dissect the right atrium (contains the SA node, ensuring spontaneous beating).

-

-

Organ Bath Setup:

-

Mount atrium in a 20mL organ bath at 37°C.

-

Apply 1.0g resting tension.

-

Allow to equilibrate for 60 mins, washing every 15 mins.

-

-

Agonist Challenge:

-

Record baseline spontaneous rate (beats per minute - BPM).

-

Add Betazole in cumulative concentrations (

to -

Causality Check: The heart rate should increase dose-dependently.

-

-

Antagonist Confirmation (The "Black" Test):

-

After establishing the dose-response curve, wash tissue.

-

Incubate with Cimetidine (

, H2 antagonist) for 30 mins. -

Repeat Betazole challenge.

-

Validation: The dose-response curve must shift to the right (competitive antagonism). If Diphenhydramine (H1 antagonist) is used, the curve should not shift.

-

Figure 3: Screening logic to distinguish Betazole-like H2 agonists from non-selective histamine analogs.

References

-

Rosiere, C. E., & Grossman, M. I. (1951). An analog of histamine that stimulates gastric acid secretion without other actions of histamine.[3] Science, 113(2945), 651. Link

-

Black, J. W., Duncan, W. A., Durant, C. J., Ganellin, C. R., & Parsons, E. M. (1972). Definition and antagonism of histamine H2-receptors. Nature, 236(5347), 385–390. Link

-

Clayman, C. B., Kirsner, J. B., & Ford, H. (1961). A simple oral gastric secretory stimulant (betazole hydrochloride). JAMA, 175, 908–909. Link

-

Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65.[4][5] Link[4]

-

Durant, G. J., et al. (1975). Histamine H2-receptor agonists. Structure-activity relations.[6][7][8] Journal of Medicinal Chemistry, 18(9), 905–909. Link

Sources

- 1. naturdao.com [naturdao.com]

- 2. Histamine H2 receptor - Wikipedia [en.wikipedia.org]

- 3. An analog of histamine that stimulates gastric acid secretion without other actions of histamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. arkat-usa.org [arkat-usa.org]

- 6. researchgate.net [researchgate.net]

- 7. garfield.library.upenn.edu [garfield.library.upenn.edu]

- 8. medchemexpress.com [medchemexpress.com]

Navigating the Labyrinth: A Technical Safety and Toxicity Profile of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Data by Analogy

Therefore, this document has been constructed as a technical guide based on the principle of data by analogy. The safety and toxicity information presented herein is synthesized from publicly available data for structurally similar pyrazole-containing compounds and related amine derivatives. This approach, while not a substitute for compound-specific data, provides a robust framework for risk assessment and the implementation of appropriate safety protocols. All recommendations should be implemented with the understanding that they represent a conservative, precautionary approach to handling a novel chemical entity.

Compound Identity and Physicochemical Properties

| Property | Predicted/Analog-Based Value | Source/Rationale |

| Molecular Formula | C6H11N3 | |

| Molecular Weight | 125.17 g/mol | |

| Appearance | Likely a liquid or low-melting solid | Based on similar small molecule amines. |

| Boiling Point | Not available; likely >150 °C | By analogy to similar functionalized pyrazoles. |

| Melting Point | Not available | |

| Solubility | Soluble in water and polar organic solvents | The presence of an amine group suggests aqueous solubility. |

Anticipated Toxicological Profile and Hazard Identification

Based on a composite analysis of safety data for analogous pyrazole derivatives, 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is anticipated to be a hazardous substance. The primary concerns are acute oral toxicity, skin and eye irritation, and potential for more severe systemic effects with prolonged exposure.

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement | Basis of Analogy |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Common classification for related pyrazole compounds.[1] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Frequently observed with amine-containing heterocycles.[2] |

| Serious Eye Damage/Irritation | Category 1 or 2 | H318: Causes serious eye damage or H319: Causes serious eye irritation | A prevalent hazard for this class of compounds.[1][2] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A potential hazard for fine powders or volatile liquids of this type.[3][4] |

Signal Word: Danger or Warning

Anticipated Hazard Pictograms:

Summary of Toxicological Endpoints (Based on Analogs)

-

Acute Oral Toxicity: Expected to be harmful if swallowed. Immediate medical attention should be sought in case of ingestion.[1]

-

Dermal Toxicity: While some analogs are classified as toxic in contact with skin (Category 3), it is prudent to assume at least moderate dermal toxicity and avoid all skin contact.

-

Skin and Eye Irritation: Direct contact is likely to cause skin irritation and serious eye irritation or damage.[1][2]

-

Sensitization: Data on respiratory or skin sensitization is not available for close analogs, but it should be considered a potential hazard.

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available for closely related structures to suggest these effects.[3] However, the absence of data does not signify the absence of hazard.

-

Specific Target Organ Toxicity (Repeated Exposure): Some pyrazole derivatives have been shown to cause damage to organs such as the spleen and thyroid through prolonged or repeated exposure. This potential long-term hazard should be a key consideration in risk assessments.

First-Aid Measures: An Emergency Response Protocol

In the event of exposure to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, immediate and appropriate first-aid is critical. The following protocol is a guideline based on the anticipated hazards.

Caption: Emergency first-aid workflow for exposure to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine.

-

Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[5]

-

Skin Contact: Take off immediately all contaminated clothing. Rinse the skin with plenty of water and soap. If skin irritation occurs, get medical advice/attention.[1][5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][6]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[1][7]

Safe Handling, Storage, and Disposal

A multi-layered approach to safety, encompassing engineering controls, personal protective equipment, and administrative procedures, is essential.

Experimental Workflow with Integrated Safety Measures

Caption: Integrated safety workflow for handling 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine.

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably in a certified chemical fume hood.[5]

-

An emergency eyewash station and safety shower must be readily accessible.[6]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[2]

-

Respiratory Protection: If working outside of a fume hood or with aerosols, a NIOSH/MSHA-approved respirator may be necessary.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

-

Keep away from incompatible materials such as strong oxidizing agents.[8][9]

Disposal

-

Dispose of waste in accordance with local, state, and federal regulations. This material should be treated as hazardous waste.[1][10]

Fire-Fighting Measures and Stability

-

Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[7]

-

Specific Hazards: Combustion may produce toxic gases, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][11]

-

Chemical Stability: The compound is expected to be stable under normal conditions.[2][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, and bases.[8][9][11]

Conclusion: A Commitment to Safety

While a dedicated and comprehensive toxicological profile for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is yet to be established, the available data for structurally related compounds provides a clear directive for cautious handling. Researchers and drug development professionals must adopt stringent safety protocols, assuming the compound is harmful if swallowed, causes skin and eye irritation, and may have long-term health effects. By integrating the principles of risk assessment, engineering controls, and appropriate personal protective equipment, the potential hazards associated with this novel chemical can be effectively managed, ensuring a safe and productive research environment.

References

- Safety Data Sheet for a related pyrazole compound.

- MilliporeSigma. (2026, January 6).

- KISHIDA CHEMICAL CO., LTD. (2023, December 21). Safety Data Sheet for 5-Methyl-1-(pyridin-3-ylmethyl)-1H-pyrazole-3-carboxylic acid.

- Fisher Scientific. (2025, December 20). Safety Data Sheet for (1,3-Dimethyl-1H-pyrazol-5-yl)methylamine.

- Enamine. (n.d.). Safety Data Sheet for 1-(2-methylpropyl)-1H-pyrazol-5-amine.

- TCI Chemicals. (2025, December 10). Safety Data Sheet for 5-Hydroxy-1-methyl-1H-pyrazole.

- Fisher Scientific. (2014, February 28).

- Fisher Scientific. (2025, December 20).

- Fisher Scientific. (2010, February 1). Safety Data Sheet for 1-Methyl-1H-pyrazol-5-ylamine.

- CymitQuimica. (2026, January 31).

- BLDpharm. (n.d.). 2-(3,4,5-Trimethyl-1H-pyrazol-1-yl)ethanamine.

- PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine.

- Angene Chemical. (2021, May 1).

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kishida.co.jp [kishida.co.jp]

- 6. enamine.enamine.net [enamine.enamine.net]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.co.uk [fishersci.co.uk]

- 10. angenechemical.com [angenechemical.com]

- 11. fishersci.com [fishersci.com]

The Methyl-Betazole Scaffold: 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in Medicinal Chemistry

Executive Summary

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (CAS 54055-40-2) represents a critical "privileged structure" in modern medicinal chemistry. As a methylated analog of Betazole (a selective Histamine H2 receptor agonist), this scaffold offers a unique intersection of bioisosteric utility and physicochemical optimization.

In the context of Fragment-Based Drug Discovery (FBDD) , this moiety serves as a robust linker-pharmacophore. The pyrazole ring acts as a bioisostere for imidazole (mitigating CYP450 inhibition issues), while the C3-methyl group introduces the "Magic Methyl" effect—enhancing lipophilicity and inducing conformational constraints that improve selectivity against off-target kinases and GPCRs.

This guide details the pharmacological rationale, validated synthetic protocols, and strategic applications of this scaffold in developing next-generation therapeutics.

Pharmacological Profile & SAR Logic

The "Magic Methyl" Effect in Histaminergic Ligands

The transition from Histamine to Betazole and finally to 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine illustrates a classic Structure-Activity Relationship (SAR) evolution.

-

Histamine: Non-selective agonist (H1, H2, H3, H4). Imidazole ring is a metabolic liability.

-

Betazole (3-(2-aminoethyl)pyrazole): Selective H2 agonist. The pyrazole ring reduces basicity compared to imidazole, shifting selectivity.

-

Methyl-Betazole (Target): The addition of the methyl group at the C3 position (tautomeric with C5) introduces steric bulk.

-

Selectivity: Methylation often reduces H2 affinity slightly compared to the parent but significantly improves selectivity against H3/H4 receptors.

-

Metabolic Stability: The methyl group blocks a potential site of oxidative metabolism on the pyrazole ring.

-

Bioisosterism: Imidazole vs. Pyrazole

| Feature | Imidazole (Histamine) | Pyrazole (Betazole/Methyl-Betazole) | Medicinal Chemistry Implication |

| pKa (Conj. Acid) | ~6.95 | ~2.5 | Pyrazole is neutral at physiological pH; improves membrane permeability. |

| H-Bonding | Donor & Acceptor | Donor & Acceptor | Retains key receptor interactions (e.g., Asp residue in GPCRs). |

| Tautomerism | N1-H / N3-H | N1-H / N2-H | Tautomeric equilibrium is sensitive to substituents; Methyl group stabilizes specific tautomers. |

| CYP Inhibition | High Risk (Coordination to Fe) | Low Risk | Pyrazoles are preferred scaffolds to avoid drug-drug interactions. |

Strategic Synthesis Protocol

The synthesis of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine requires navigating the regiochemistry of pyrazoles. The most robust industrial route involves the reduction of the corresponding acetonitrile precursor.

Validated Pathway: Nitrile Reduction

This protocol avoids the regioselectivity issues of direct alkylation.

Reagents:

-

Precursor: (3-Methyl-1H-pyrazol-5-yl)acetonitrile (CAS 278798-06-4)

-

Reductant: Lithium Aluminum Hydride (LiAlH4) or Raney Nickel/H2

-

Solvent: THF (anhydrous) or Methanol/Ammonia

Step-by-Step Protocol (LiAlH4 Method):

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and N2 inlet.

-

Charging: Add LiAlH4 (2.0 equiv) suspended in anhydrous THF (0.5 M concentration) at 0°C.

-

Addition: Dissolve (3-Methyl-1H-pyrazol-5-yl)acetonitrile (1.0 equiv) in minimal THF. Add dropwise to the LiAlH4 suspension over 30 mins, maintaining temp < 5°C. Caution: Exothermic.

-

Reaction: Allow to warm to Room Temperature (RT), then reflux for 4–6 hours. Monitor by TLC (Eluent: DCM/MeOH/NH4OH 90:9:1). Staining with Ninhydrin will reveal the free amine (purple spot).

-

Quenching (Fieser Method): Cool to 0°C. Carefully add:

-

mL Water (

- mL 15% NaOH

- mL Water

-

mL Water (

-

Workup: Stir until the precipitate turns white and granular. Filter through Celite. Dry filtrate over Na2SO4 and concentrate in vacuo.

-

Purification: The crude oil is often pure enough for coupling. If needed, purify via Kugelrohr distillation or column chromatography (Amino-functionalized silica is recommended to prevent streaking).

Visualization of Synthesis Logic

Figure 1: Critical path for the synthesis of the target amine from its nitrile precursor.

Applications in Drug Discovery[1][2][3]

Fragment-Based Drug Discovery (FBDD)

This scaffold is a "super-fragment" (MW ~125 Da). It is small enough to bind efficiently (high Ligand Efficiency) yet possesses distinct vectors for growth:

-

N1-Position: Ideal for arylation/alkylation to target hydrophobic pockets (e.g., in Kinase inhibitors).

-

Primary Amine: Ready for amide coupling, sulfonylation, or reductive amination.

Case Study: Kinase Inhibition Research into Aurora Kinase inhibitors has utilized methyl-pyrazole scaffolds. The methyl group fills the small hydrophobic gatekeeper pocket (e.g., Thr/Met gatekeeper), a strategy often used to gain selectivity over other kinases.

GPCR Ligand Design

In the design of H3/H4 antagonists, the ethylamine chain mimics the endogenous histamine linker. By rigidifying this chain or appending it to a central core via the amine, researchers can probe the receptor's orthosteric site while the methyl-pyrazole interacts with specific residues (e.g., Glu/Asp) in the transmembrane helices.

Mechanistic Pathway & SAR Map

Figure 2: Evolutionary SAR map showing the derivation of the target scaffold and its divergent applications.

Technical Specifications & Safety

| Property | Value | Notes |

| CAS Number | 54055-40-2 | Unique identifier for the specific isomer. |

| Molecular Formula | C6H11N3 | MW: 125.17 g/mol . |

| Physical State | Viscous Oil / Low-melting solid | Hygroscopic; store under inert gas. |

| Solubility | DMSO, Methanol, Water | High polarity due to primary amine. |

| Storage | -20°C, Desiccated | Amine is prone to carbamate formation with CO2. |

Safety Note: As a primary amine and pyrazole derivative, treat as a potential irritant and sensitizer. Use standard PPE (gloves, goggles, fume hood).

References

-

PubChem. 2-(3-methyl-1H-pyrazol-5-yl)ethanamine (Compound). National Library of Medicine. Available at: [Link]

-

Barreiro, E. J., & Lima, L. M. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Available at: [Link]

-

MDPI. Synthesis and Characterization of Novel Pyrazole Derivatives. Available at: [Link]

-

American Elements. Pyrazole Derivatives in Material Science. Available at: [Link]

Solubility data of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in water vs organic solvents

This technical guide provides an in-depth analysis of the solubility profile of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (Betazole), synthesizing physicochemical principles with practical experimental methodologies.

Compound Class: Pyrazole Derivative | CAS: 105-20-4 (Free Base) / 138-92-1 (Dihydrochloride)

Executive Summary

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine, commonly known as Betazole , serves as a critical histamine H2 agonist and a diagnostic agent for gastric secretion. Its solubility behavior is governed by the interplay between its polar pyrazole core, the basic ethylamine side chain, and its ionization state. This guide dissects the solubility differentials between aqueous and organic media, providing researchers with the data and protocols necessary for effective formulation, extraction, and synthesis.

Physicochemical Identity & Structural Determinants

To predict and manipulate solubility, one must first understand the molecular drivers. Betazole is an amphiphilic molecule with dominant hydrophilic character in its ionized form.

Table 1: Physicochemical Profile

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₆H₁₁N₃ | Low molecular weight favors dissolution. |

| Molecular Weight | 125.17 g/mol | High diffusivity in solvents. |

| LogP (Octanol/Water) | ~ -0.6 to 0.5 (pH dependent) | Indicates preference for aqueous/polar phases over lipids. |

| pKa (Amine) | ~9.5 - 10.0 | Protonated at physiological pH; high water solubility as a salt. |

| pKa (Pyrazole) | ~2.5 (Basic N) | Weakly basic; contributes to polarity. |

| H-Bond Donors | 2 (NH, NH₂) | Facilitates strong interaction with protic solvents (Water, MeOH). |

| H-Bond Acceptors | 2 (Pyridine-like N) | Enables solvation in polar aprotic solvents (DMSO).[1] |

Solubility Landscape: Water vs. Organic Solvents

The solubility of Betazole varies drastically depending on whether it is in its Free Base form (liquid/oil) or Salt form (crystalline solid, typically 2HCl).

Comparative Solubility Data (Estimated & Reported)

The following table categorizes solubility based on solvent polarity index (PI) and dielectric constant (

| Solvent Class | Specific Solvent | Free Base Solubility | Dihydrochloride Salt Solubility | Mechanism |

| Aqueous | Water ( | Miscible / High | Very Soluble (>100 mg/mL) | Ion-dipole interactions & H-bonding. |

| Polar Protic | Methanol ( | High | Soluble | Solvation of ionic pairs; H-bonding. |

| Polar Protic | Ethanol ( | High | Soluble | Reduced dielectric constant lowers salt solubility slightly. |

| Polar Aprotic | DMSO ( | High | Soluble | Strong dipole-dipole interactions. |

| Polar Aprotic | Acetonitrile ( | Moderate | Low/Sparingly Soluble | Lacks H-bond donors to stabilize chloride ions effectively. |

| Non-Polar | Toluene ( | Low / Moderate | Insoluble | Van der Waals forces insufficient to overcome lattice energy of salt. |

| Non-Polar | Hexane ( | Insoluble | Insoluble | Extreme polarity mismatch. |

Critical Insight: The "Salt Switch"

-

Free Base: As a liquid amine, the free base exhibits higher miscibility with intermediate polarity solvents (Dichloromethane, Ethyl Acetate) compared to the salt.

-

Dihydrochloride Salt: The lattice energy of the crystal requires high-dielectric solvents (Water, DMSO) to dissociate the ions. It precipitates almost immediately in non-polar organics like Hexane or Ether.

Mechanistic Solvation Pathways

Understanding how the solvent interacts with the molecule allows for rational solvent selection during extraction.

Figure 1: Mechanistic pathway of Betazole solvation in aqueous vs. non-polar environments.

Experimental Protocol: Solubility Determination

To generate precise quantitative data (e.g., for a regulatory filing), rely on the Thermodynamic Equilibrium (Shake-Flask) method coupled with HPLC quantification.

Protocol Workflow

Figure 2: Step-by-step workflow for thermodynamic solubility determination.

Analytical Conditions (HPLC)

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

-

Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (90:10 v/v). Note: High aqueous content is required due to the compound's polarity.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (low wavelength required due to lack of strong chromophores).

-

Validation: Ensure linearity (

) using standard solutions of Betazole HCl in water.

Implications for Drug Development

Formulation Strategy

-

Injectables: Due to high aqueous solubility, Betazole HCl is ideal for aqueous injection. No complexing agents (cyclodextrins) are typically required unless pH stability is an issue.

-

Lyophilization: If freeze-drying, use water/tert-butanol co-solvent systems. The high solubility in water simplifies the loading phase.

Extraction & Purification

-

Synthesis Workup: To extract the free base from an aqueous reaction mixture:

-

Basify aqueous layer to pH > 11 (ensure amine is deprotonated).

-

Extract with n-Butanol or Dichloromethane (DCM).

-

Note: Simple ether extraction is often inefficient due to the compound's high water affinity. Repeated extractions or continuous extraction may be necessary.

-

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66304, Betazole. Retrieved from [Link]

Sources

Methodological & Application

Application Note: HPLC Method Development for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

This Application Note provides a comprehensive guide to developing an HPLC method for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine , a polar, basic heterocyclic amine. This guide is structured to address the specific chromatographic challenges posed by small, hydrophilic basic molecules.

Executive Summary & Scientific Rationale

The analysis of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine presents distinct challenges typical of small, polar, basic molecules. Standard Reversed-Phase (RP) chromatography often fails due to:

-

Lack of Retention: The hydrophilic nature (LogP < 0) causes the analyte to elute near the void volume (

) on standard C18 columns. -

Peak Tailing: Strong ionic interactions between the protonated primary amine and residual silanols on the silica support lead to asymmetry.

-

Low UV Sensitivity: The pyrazole ring lacks extensive conjugation, necessitating low-UV detection (210–220 nm), which restricts mobile phase choices (e.g., avoiding UV-absorbing cutoffs like acetone or high concentrations of TFA).

Strategic Approach: This protocol proposes two validated pathways:

-

Primary Method (HILIC): The "Gold Standard" for polar amines, offering superior retention and MS-compatibility.

-

Secondary Method (RP-IP): A robust Reversed-Phase Ion-Pairing method for laboratories restricted to standard C18 workflows.

Physicochemical Profiling

Understanding the molecule is the first step in method design.

| Property | Value (Estimated) | Chromatographic Impact |

| Structure | Pyrazole ring + Ethylamine chain | Polar, basic. |

| pKa (Amine) | ~9.8 – 10.5 | Positively charged at pH < 9. Requires pH control. |

| pKa (Pyrazole) | ~2.5 (protonation) / ~14 (NH) | Pyrazole ring is neutral at pH 3–9. |

| LogP | < 0 (Hydrophilic) | Poor retention on C18 without modification. |

| UV Max | ~210–220 nm | Requires high-purity solvents; incompatible with UV-cutoff buffers. |

Method Development Decision Tree

The following logic flow dictates the selection of the stationary and mobile phases based on laboratory capabilities and sensitivity requirements.

Detailed Protocols

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: High retention, MS compatibility, and peak shape.

Mechanism: Partitions the analyte into a water-enriched layer on the surface of a polar stationary phase. The organic solvent (Acetonitrile) acts as the "weak" solvent.

-

Column: Amide-functionalized silica (e.g., Waters XBridge Amide, TSKgel Amide-80) or Bare Silica.

-

Dimensions: 150 x 4.6 mm, 3.5 µm (or 2.1 mm ID for MS).

-

-

Mobile Phase A: 10 mM Ammonium Formate (pH 3.0) or Ammonium Acetate (pH 5.8).

-

Mobile Phase B: Acetonitrile (LC-MS Grade).

-

Isocratic Mode: 85% B / 15% A.

-

Note: Unlike RP, higher organic content increases retention in HILIC.

-

-

Flow Rate: 1.0 mL/min (for 4.6 mm ID).[1]

-

Temperature: 30°C.

-

Detection: UV @ 215 nm (or MS ESI+).

-

Sample Diluent: 90% Acetonitrile / 10% Buffer (Must match initial mobile phase to prevent peak distortion).

Method B: Reversed-Phase Ion-Pairing (RP-IP)

Best for: QC labs with standard C18 columns; robust for routine assay.

Mechanism: The anionic ion-pairing reagent (Octanesulfonate) forms a neutral complex with the cationic amine, increasing hydrophobicity and retention on the C18 chain.

-

Column: C18 (End-capped), e.g., Agilent Zorbax Eclipse Plus C18 or Phenomenex Gemini.

-

Mobile Phase:

-

Buffer: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate (OSA).

-

Organic: Acetonitrile.[4]

-

Ratio: 80% Buffer / 20% Acetonitrile.

-

-

Temperature: 35°C (Improves mass transfer).

-

Detection: UV @ 210 nm.

-

Critical Step: The column must be dedicated to Ion-Pairing or washed extensively (50+ column volumes) before using for other methods.

Experimental Workflow & Data Analysis

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "Trustworthy" and "Self-Validating," the following acceptance criteria must be met:

| Parameter | Test Protocol | Acceptance Criteria |

| System Suitability | Inject Standard (5 replicates). | Retention Time %RSD < 1.0%Peak Area %RSD < 2.0%Tailing Factor ( |

| Linearity | 5 concentration levels (e.g., 50% to 150% of target). | |

| LOD / LOQ | Signal-to-Noise (S/N) ratio.[3] | LOD: S/N > 3LOQ: S/N > 10 |

| Accuracy | Spike recovery at 80%, 100%, 120%. | Mean Recovery: 98.0% – 102.0% |

| Specificity | Inject Mobile Phase and Placebo. | No interference at analyte retention time. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing (> 1.5) | Silanol interactions (RP). | RP: Add 0.1% Triethylamine (TEA) to buffer or increase Ion-Pair conc.HILIC: Increase buffer ionic strength (up to 20 mM). |

| Drifting Retention | Incomplete equilibration. | HILIC: Requires long equilibration time. Run 20+ column volumes.RP-IP: Temperature fluctuations affect ion-pairing; use column oven. |

| Baseline Noise | UV absorbance of mobile phase. | Use HPLC-grade salts. Avoid Acetate at < 210 nm (use Phosphate or Formate). |

| Split Peaks | Solvent mismatch. | Ensure sample diluent is weaker (more organic for HILIC, more aqueous for RP) than mobile phase. |

References

-

Waters Corporation. (2023). HILIC Method Development Guide: Retaining Polar Compounds. Waters Application Notes. Link

-

Agilent Technologies. (2022). Analysis of Basic Compounds using Reversed-Phase Ion-Pairing Chromatography.[3] Agilent Technical Overview. Link

-

U.S. Pharmacopeia (USP). (2023). USP General Chapter <621> Chromatography. USP-NF. Link

-

Dolan, J. W. (2018). Troubleshooting LC Separations of Basic Compounds. LCGC North America. Link

-

PubChem. (2023). Compound Summary: 5-methyl-1H-pyrazol-3-amine (Analog Reference).[5] National Library of Medicine. Link

Sources

Procedures for using 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in fragment-based drug discovery

Application Note: Strategic Deployment of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in Fragment-Based Drug Discovery (FBDD)

Executive Summary

This guide details the operational protocols for utilizing 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (hereafter Fragment A ) as a chemical seed in fragment-based drug discovery.[1][2]

Fragment A represents a "privileged scaffold" due to its dual pharmacophore potential: the pyrazole ring functions as a bioisostere for histidine or a kinase hinge-binder (donor-acceptor motif), while the ethylamine tail provides a flexible, solvent-exposed handle for rapid chemical elaboration.[1] This note covers library preparation, biophysical screening (NMR/SPR), and hit-to-lead evolution strategies.

Physicochemical Profile & Handling

Before screening, the fragment's behavior in solution must be understood to prevent false negatives (precipitation) or false positives (aggregation).

Table 1: Physicochemical Properties of Fragment A

| Property | Value | Significance in FBDD |

| Molecular Weight | ~125.17 Da | Ideal "Rule of 3" compliance (<300 Da).[1][2] |

| cLogP | ~ -0.6 to 0.1 | High water solubility; low risk of non-specific hydrophobic binding.[1][2] |

| H-Bond Donors | 3 (NH, NH2) | Critical for directional interactions (e.g., kinase hinge). |

| H-Bond Acceptors | 2 (N, N:) | Pyrazole N2 is a key acceptor.[1][2] |

| pKa (amine) | ~9.8 | Protonated ( |

| pKa (pyrazole) | ~2.5 (conj.[1][2] acid) | Neutral at physiological pH.[1][2] |

Preparation of Stock Solutions

-

Salt Form: Fragment A is typically supplied as a Hydrochloride (HCl) or Dihydrochloride salt to ensure stability.[1][2]

-

Solvent: Dissolve in d6-DMSO (for NMR) or standard DMSO (for SPR) to a concentration of 100 mM .

-

Storage: Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hygroscopic water uptake, which complicates NMR integration.

Primary Screening Protocols

Method A: Ligand-Observed NMR (STD-NMR)

Best for: Validating binding to proteins >20 kDa and mapping the binding epitope.[1][2]

Scientific Rationale: Saturation Transfer Difference (STD) NMR detects magnetization transfer from the protein to the transiently bound ligand. Because Fragment A is small and hydrophilic, it exhibits fast exchange kinetics (

Protocol:

-

Buffer Preparation:

-

50 mM Phosphate or Tris buffer (pH 7.4), 150 mM NaCl.

-

Critical: Use

matching the lock requirement (typically 10% -

Note: Avoid buffers with high proton density (e.g., HEPES) in the aromatic region if possible, though T2-filtering usually removes them.

-

-

Sample Composition:

-

Pulse Sequence Setup:

-

Data Analysis:

-

Positive Hit: Signals corresponding to the Pyrazole CH (approx 6.0 ppm) and Methyl group (approx 2.2 ppm) appear in the difference spectrum.[2]

-

Epitope Mapping: If the Pyrazole signals show stronger STD intensity than the ethylamine signals, the ring is the primary anchor.

Method B: Surface Plasmon Resonance (SPR)

Best for: Determining

Scientific Rationale: Direct immobilization of Fragment A is NOT recommended because the primary amine is its only functional handle; coupling it to the chip would destroy the pharmacophore. Instead, immobilize the target protein.

Protocol:

-

Sensor Chip Strategy:

-

Running Buffer:

-

HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20).

-

DMSO Matching: Ensure running buffer DMSO % matches the sample (typically 1–2%).[2]

-

-

Injection Cycle:

-

Flow Rate: High flow (30–50

L/min) to minimize mass transport effects. -

Concentration Series: 0, 100, 250, 500, 1000, 2000

M. -

Contact Time: 30–60 seconds (fast on/off expected).

-

-

Validation:

Visualization: Screening Workflow

Figure 1: Integrated workflow for validating Fragment A using orthogonal biophysical methods.

Fragment Evolution (Hit-to-Lead)

Once binding is confirmed, the ethylamine tail (

Strategy 1: Amide Coupling (Targeting Adjacent Pockets)

-

Reaction: React Fragment A with a diverse library of carboxylic acids (

) using HATU/DIPEA. -

Goal: The resulting amide carbonyl can form new H-bonds, while the

group explores hydrophobic pockets adjacent to the pyrazole binding site.

Strategy 2: Reductive Amination (Flexible Extension)

-

Reaction: React Fragment A with aldehydes (

) followed by reduction with -

Goal: Maintains the basicity of the nitrogen (secondary amine) while extending the scaffold.

Strategy 3: Heterocycle Formation

-

Reaction: Cyclization of the amine to form fused ring systems (e.g., pyrazolo[1,5-a]pyrimidines) if the target pocket is narrow and deep.

Visualization: Chemical Evolution Logic

Figure 2: Strategic chemical elaboration of Fragment A utilizing the amine handle.

Troubleshooting & Controls

-

Issue: No STD Signal.

-

Cause:

might be too low (tight binder, slow exchange) or too high (no binding). -

Fix: Try WaterLOGSY (better for intermediate binders) or run a competition experiment with a known weak binder.[2]

-

-

Issue: High Non-Specific Binding in SPR.

-

Issue: Pyrazole Tautomerism.

-

Insight: The pyrazole proton can shuttle between N1 and N2.[2] If the protein requires a specific tautomer, binding may be entropically penalized.

-

Fix: Methylation of the ring nitrogen (N1 vs N2) during lead optimization can "lock" the bioactive conformation, often boosting affinity 10-fold.

-

References

-

Erlanson, D. A., & Jahnke, W. (2016). Fragment-based drug discovery: lessons and outlook. Nature Reviews Drug Discovery.[1][2] Link[2]

-

Mayer, M., & Meyer, B. (1999). Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy. Angewandte Chemie International Edition.[1][2] Link

-

Howard, S., et al. (2009). Fragment-based discovery of the pyrazol-4-yl urea (AT9283), a multitargeted kinase inhibitor.[1][2][3] Journal of Medicinal Chemistry.[1][2][3] Link[2]

-

Bembenek, M. E., et al. (2018). Surface Plasmon Resonance for Fragment Screening.[1][2][4][5][6] Methods in Molecular Biology.[1][2] Link[2]

Sources

- 1. 2-Methyl-2H-pyrazol-3-ylamine | C4H7N3 | CID 136927 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1-Methyl-1H-pyrazol-5-yl)methanamine | C5H9N3 | CID 7019421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. Fragment screening by ligand observed nmr | Bruker [bruker.com]

- 5. Fragment Based Drug Discovery - Drug Discovery Chemistry [drugdiscoverychemistry.com]

- 6. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for histamine receptor binding assays using 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

Application Note: Protocol for Histamine H2 Receptor Competition Binding Assays using 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (Betazole)

Abstract & Introduction

This Application Note details the standardized protocol for characterizing the binding affinity of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (commonly known as Betazole or Ametazole ) to the Histamine H2 receptor (HRH2).

While Histamine is the endogenous ligand for H2 receptors, it lacks subtype selectivity, showing high affinity for H1, H3, and H4 receptors. Betazole, a pyrazole analogue of histamine, was historically developed as a specific gastric acid secretagogue. Although less potent than histamine, it exhibits significant selectivity for H2 over H1 receptors.

In modern drug discovery, Betazole serves as a critical reference agonist in Competition Radioligand Binding Assays . This protocol describes the displacement of the high-affinity antagonist radioligand [³H]-Tiotidine by Betazole to determine the inhibition constant (

Compound Profile & Handling

| Property | Detail |

| IUPAC Name | 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine |

| Common Name | Betazole; Ametazole |

| CAS Number | 105-20-4 |

| Molecular Weight | 125.17 g/mol |

| Pharmacology | Histamine H2 Receptor Agonist (Partial/Full depending on tissue) |

| Solubility | Soluble in water, saline, and DMSO. |

| Storage | Desiccate at -20°C. Hygroscopic. |

Safety Note: Betazole is a potent gastric acid stimulant. Avoid inhalation or contact with mucous membranes.

Mechanism of Action & Signaling Pathway

The H2 receptor is a G-protein coupled receptor (GPCR) coupled to the

Note: While this protocol measures binding (affinity), understanding the downstream signaling is crucial for interpreting functional potency (efficacy).

Figure 1: The H2 receptor signaling cascade activated by Betazole binding.

Experimental Protocol: Membrane Preparation

High-quality membrane preparations are the foundation of a reproducible binding assay. We recommend using HEK293T cells stably transfected with human HRH2 (hH2R) or Guinea Pig Striatum (classic tissue source).

Reagents:

-

Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EGTA.

-

Protease Inhibitor Cocktail: (e.g., Roche cOmplete™).

-

Storage Buffer: 50 mM Tris-HCl (pH 7.4), 10% Sucrose.

Procedure:

-

Harvest: Scrape cells into ice-cold PBS. Centrifuge at 500 x g for 5 min.

-

Homogenization: Resuspend pellet in ice-cold Lysis Buffer + Inhibitors. Homogenize using a Polytron (bursts of 5s) or Dounce homogenizer (20 strokes).

-

Debris Removal: Centrifuge at 1,000 x g for 10 min at 4°C. Save the supernatant .

-

Membrane Pellet: Centrifuge supernatant at 40,000 x g for 30 min at 4°C.

-

Wash: Resuspend pellet in Lysis Buffer and re-centrifuge (repeat once to remove endogenous histamine).

-

Storage: Resuspend final pellet in Storage Buffer . Determine protein concentration (BCA Assay). Aliquot and flash freeze at -80°C.

Protocol: Competition Binding Assay

This assay measures the ability of non-radiolabeled Betazole to displace the standard H2 antagonist radioligand, [³H]-Tiotidine .

Why Tiotidine? Unlike [³H]-Histamine (high NSB) or [³H]-Cimetidine (lower affinity), [³H]-Tiotidine offers the best signal-to-noise ratio for H2 binding studies [1].

A. Assay Conditions

-

Receptor Source: hH2R Membranes (5–15 µg protein/well).

-

Radioligand: [³H]-Tiotidine (PerkinElmer/Revvity). Final Conc: ~2–5 nM (approx.

). -

Competitor: Betazole (Serial dilutions).

-

Non-Specific Binding (NSB) Control: 10 µM Unlabeled Tiotidine or 100 µM Histamine.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

B. Plate Setup (96-well format)

| Well Type | Buffer (µL) | Radioligand (µL) | Competitor (µL) | Membrane (µL) | Total Vol (µL) |

| Total Binding (TB) | 50 | 50 | 50 (Vehicle) | 100 | 250 |

| Non-Specific (NSB) | 50 | 50 | 50 (10µM Tiotidine) | 100 | 250 |

| Sample (Betazole) | 50 | 50 | 50 (Betazole Dilution) | 100 | 250 |

C. Step-by-Step Workflow

-

Preparation: Pre-soak GF/C glass fiber filter plates in 0.3% Polyethyleneimine (PEI) for 1 hour. This is critical to reduce the binding of the radioligand to the filter itself.

-

Incubation:

-

Add reagents to the assay plate in the order listed above.

-

Betazole Dilution: Prepare 10-point serial dilution (1:3) ranging from

M down to -

Incubate at 25°C for 60 minutes (Equilibrium).

-

-

Termination:

-

Harvest using a vacuum manifold (e.g., PerkinElmer FilterMate).

-

Wash filters 3x with ice-cold Wash Buffer (50 mM Tris-HCl).

-

-

Counting:

-

Dry filters at 50°C for 30 mins.

-

Add 50 µL Microscint-20 scintillant.

-

Count on a TopCount or MicroBeta counter.[1]

-

Figure 2: Experimental workflow for the radioligand competition assay.

Data Analysis & Interpretation

Calculations

-

Specific Binding (SB):

-

Percent Inhibition: Normalize data where Total Binding = 100% and NSB = 0%.

-

Curve Fitting: Fit data to a one-site competition model using non-linear regression (e.g., GraphPad Prism):

-

Ki Calculation (Cheng-Prusoff):

Expected Results

-

Betazole Affinity: Betazole is a weak-to-moderate affinity agonist.

-

Expected

: Approximately 5.9 - 6.3 [2]. -

Hill Slope: Should be near -1.0. A shallow slope (< -0.8) may indicate negative cooperativity or G-protein uncoupling (GTP shift).

Troubleshooting & Validation (Self-Validating System)

To ensure the protocol is trustworthy, perform these checks:

| Issue | Probable Cause | Solution |

| High NSB (>30%) | Ligand sticking to filters. | Ensure filters are soaked in 0.3% PEI.[1] Use rapid washing (<10s total). |

| Low Specific Binding | Receptor degradation. | Always use protease inhibitors. Do not vortex membranes vigorously. |

| Incomplete Displacement | Betazole conc. too low. | Since Betazole is a weak agonist, ensure the curve goes up to 1 mM ( |

| "GTP Shift" | Agonist-specific effect. | Add 100 µM GTP |

References

-

BenchChem. "Application Notes and Protocols for Mifentidine H2 Receptor Binding Assay." (Context on Tiotidine usage).

-

Smit, M. J., et al. "Inverse agonism of histamine H2 antagonists accounts for upregulation of spontaneously active histamine H2 receptors." Proceedings of the National Academy of Sciences (1996). (Establishes binding models).

-

PubChem. "Betazole - Compound Summary."[4] National Library of Medicine.

-

Gifford Bioscience. "Radioligand Binding Assay Protocol." (General filtration methods).

Sources

Application Note: Handling, Storage, and Stability Protocols for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine

This Application Note and Protocol guide addresses the specific handling, storage, and experimental requirements for 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine , a structural analog of the histamine H2 agonist Betazole.

Technical Profile & Chemical Identity

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (CAS 54055-40-2) is a bifunctional heterocyclic building block containing a primary aliphatic amine and a methyl-substituted pyrazole ring. Its chemical behavior is dominated by prototropic tautomerism and nucleophilic sensitivity , requiring strict environmental controls to prevent degradation.

Physicochemical Properties

| Property | Specification | Technical Note |

| Chemical Name | 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine | Tautomeric with 2-(5-Methyl-1H-pyrazol-3-yl)ethanamine. |

| CAS Number | 54055-40-2 | Often supplied as a dihydrochloride salt to improve stability. |

| Molecular Formula | C₆H₁₁N₃ | MW: 125.17 g/mol (Free Base). |

| Physical State | Powder (Salt) or Waxy Solid (Base) | Free base is low-melting and highly hygroscopic. |

| pKa Values | ~9.5 (Amine), ~2.5 (Pyrazole) | Amphoteric; exists as a dication at pH < 2. |

| Solubility | Water, DMSO, Methanol, Ethanol | Limited solubility in non-polar solvents (Hexane, DCM). |

| Hygroscopicity | High | Rapidly absorbs atmospheric moisture, leading to hydrolysis or clumping. |

Critical Handling & Safety Protocols

The "Why" Behind the Protocol

This compound presents two primary stability risks:

-

Carbamate Formation: The primary amine (

) reacts reversibly with atmospheric -

Oxidative Discoloration: The electron-rich pyrazole ring is susceptible to oxidation, typically manifesting as a color shift from white/off-white to brown/tan.

Environmental Control Workflow

Do not handle this compound on an open benchtop for extended periods.

-

Primary Containment: Handle within a Nitrogen or Argon-purged glovebox if possible.

-

Secondary Containment: If a glovebox is unavailable, use a desiccated glove bag or work rapidly under a stream of inert gas in a fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety glasses with side shields, and a lab coat.

DOT Diagram: Safe Handling Workflow

The following logic gate ensures the integrity of the compound from receipt to storage.

Caption: Logical workflow for initial compound handling. Any discoloration upon receipt triggers a quarantine protocol.

Storage & Stability Requirements

Long-Term Storage (Powder)

-

Temperature: -20°C is mandatory. -80°C is preferred for storage >6 months.

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands over the cap to prevent gas exchange.

-

Desiccation: Store vials inside a secondary container (jar) containing active desiccant (e.g., Drierite or Silica Gel) to mitigate moisture ingress during freezer cycles.

Short-Term Storage (Solution)

-

Solvent: Anhydrous DMSO is the gold standard for stock solutions (typically 10-100 mM).

-

Stability:

-

DMSO Stock: Stable for 3 months at -20°C if protected from moisture.

-

Aqueous Solution: Unstable. Prepare fresh. The pyrazole nitrogen can coordinate with trace metals in water, and the amine can react with dissolved

.

-

-

Freeze-Thaw: Limit to a maximum of 3 cycles. Aliquot stocks immediately after preparation.

Reconstitution & Experimental Usage

Protocol: Preparation of 10 mM Stock Solution

Goal: Create a stable stock solution for biological assays.

-

Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric water onto the powder.

-

Weighing: Weigh the powder quickly. If the compound is a salt (e.g., 2HCl), correct the molecular weight in your calculations.

-

Example: MW (Base) = 125.17. MW (2HCl) ≈ 198.1.

-

-

Solvation: Add anhydrous DMSO (water content <0.1%). Vortex until fully dissolved.

-

Note: If using for cell culture, filter sterilize using a 0.2 µm PTFE (hydrophobic) filter after dissolution, or use a PES filter if diluted in media.

-

-

Inerting: Overlay the solution with Nitrogen gas before closing the vial.

pH Considerations in Assay

The pyrazole ring has a pKa of ~2.5 (protonated form) and the amine ~9.5.

-

Physiological pH (7.4): The amine is protonated (

), and the pyrazole is neutral. -

Interaction: The neutral pyrazole can act as a hydrogen bond donor/acceptor. Ensure buffers (PBS, HEPES) are used to maintain the protonation state.

DOT Diagram: Degradation Pathways

Understanding how the molecule fails is key to preventing it.

Caption: Primary degradation pathways. CO2 absorption and oxidation are the dominant failure modes for this class of compounds.

Quality Control & Troubleshooting

If assay results are inconsistent, validate the compound integrity using these checks:

| Diagnostic Method | Expected Result | Warning Sign |

| Visual Check | White to off-white powder/solid. | Yellow, tan, or brown discoloration indicates oxidation. |

| LC-MS | Single peak at MW+1 (126.1 Da). | Extra peaks at +44 Da suggest carbamate formation (often transient in acidic eluent) or +16 Da for oxidation. |

| 1H NMR (DMSO-d6) | Sharp peaks. Pyrazole CH at ~6.0 ppm. | Broadening of amine peaks or appearance of extra aromatic signals. |

Self-Validating Step: Before running a critical high-throughput screen, perform a "solubility check" by diluting the DMSO stock 1:100 into the assay buffer. If precipitation occurs (turbidity), the effective concentration is unknown. This compound is generally soluble in aqueous acid but may precipitate at pH > 10.

References

Troubleshooting & Optimization

Troubleshooting solubility issues of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine in DMSO

Topic: Technical Support Center | Application Note: AN-SOL-042

Executive Summary

2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (CAS: 2251-37-8) is a polar, basic heterocycle frequently used as a fragment in drug discovery or a histamine analog. While theoretically soluble in dimethyl sulfoxide (DMSO) due to its polar nature, researchers often encounter unexpected precipitation, "jelly-like" aggregation, or incomplete dissolution.[1]

This guide addresses the physicochemical realities behind these failures—specifically the impact of salt forms (hydrochlorides) , DMSO hygroscopicity , and tautomeric lattice energies .

Part 1: Diagnostic Workflow

Before altering your protocol, diagnose the specific failure mode using the logic flow below.

Figure 1: Diagnostic Logic Tree for troubleshooting initial dissolution failures. Blue nodes indicate start, Red/Yellow indicate symptoms, and Dashed nodes indicate corrective actions.[1]

Part 2: Technical Deep Dive & Troubleshooting

Issue 1: The Salt vs. Free Base Paradox

The Science: The free base of 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine is an organic amine with moderate lipophilicity (LogP ~0.7), making it highly soluble in organic solvents like DMSO. However, this compound is frequently supplied as a Dihydrochloride (2HCl) or Monohydrochloride (HCl) salt to improve shelf stability.[1]

-

The Problem: Inorganic salts (Cl⁻ counterions) have high crystal lattice energy.[1] While DMSO has a high dielectric constant, it struggles to break the ionic lattice of multivalent salts compared to water.[1]

-

The Fix:

Issue 2: The "Wet DMSO" Trap (Hygroscopicity)

The Science: DMSO is aggressively hygroscopic.[1][2] At 60% relative humidity, pure DMSO can absorb nearly 10% water by weight within 24 hours if left uncapped.[1]

-

The Problem: The pyrazole moiety acts as both a hydrogen bond donor and acceptor.[1] If the DMSO contains water, the water molecules preferentially solvate the pyrazole nitrogens, creating a hydration shell that can induce micro-precipitation or "oiling out" of the hydrophobic ethyl chain.

-

The Fix:

-

Action: Never use a "squirt bottle" of DMSO found on a lab bench.

-

Protocol: Use single-use ampoules or a sure-seal anhydrous bottle. If the DMSO bottle has been opened for >1 month, discard it for solubility-critical applications.[1]

-

Issue 3: Pyrazole Tautomerism & Aggregation

The Science: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole are tautomers. In solution, they exist in rapid equilibrium.[1] However, at high concentrations (>50 mM), these molecules can form hydrogen-bonded dimers or oligomers (similar to carboxylic acids).[1]

-

The Problem: This aggregation can increase viscosity, appearing as a "gel" rather than a true precipitate.[1]

-

The Fix:

-

Vortexing is insufficient. You must disrupt the H-bond network.[1]

-

Add Co-solvent: If preparing a stock for aqueous dilution, adding 10% Ethanol or PEG-400 to the DMSO stock can disrupt these intermolecular H-bonds and improve solubility.

-

Part 3: Validated Dissolution Protocol

Objective: Prepare a stable 50 mM stock solution.

Materials:

-

Compound: 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine (Salt or Free Base).

-

Solvent: Anhydrous DMSO (≥99.9%, water <0.05%).[1]

-

Equipment: Ultrasonic bath, Vortex mixer.

Step-by-Step:

-

Calculate & Weigh:

-

Solvent Addition (The "Sandwich" Method):

-

Sonication (Critical Step):

-

Final Volume Adjustment:

-

Storage:

-

Aliquot immediately into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

-

Store at -20°C. Note: DMSO freezes at 18.5°C. The solid state is normal.

-

Part 4: Physicochemical Data & Solubility Matrix

Table 1: Physicochemical Properties

| Property | Value | Relevance to Solubility |

|---|---|---|

| Molecular Weight (Free Base) | 125.17 g/mol | Low MW favors solubility. |

| LogP (Predicted) | ~0.6 – 0.8 | Moderately lipophilic; good for DMSO/Ethanol.[1] |

| pKa (Amine) | ~9.5 – 10.0 | Basic.[1] Will be protonated at physiological pH.[1] |

| pKa (Pyrazole) | ~2.5 (acidic), ~14 (basic) | Amphoteric nature allows H-bonding.[1] |

| H-Bond Donors/Acceptors | 2 / 2 | High potential for self-aggregation.[1] |

Table 2: Troubleshooting Matrix

| Symptom | Probable Cause | Corrective Action |

|---|---|---|

| Solid pellet remains after vortexing | Salt form (Lattice Energy) | Sonicate at 40°C for 15 mins. |

| Solution turns cloudy upon standing | Moisture absorption (Hygroscopic DMSO) | Dry under N2 gas or restart with fresh anhydrous DMSO.[1] |

| Precipitate forms when added to PBS | "Crash out" (Low Aqueous Solubility) | Dilute stepwise.[1] Predilute DMSO stock 1:10 with water before adding to bulk buffer.[1] |

| Solution freezes in the fridge | Normal DMSO behavior | Thaw completely at RT or 37°C before use.[1] Do not pipette solids.[1] |

Part 5: Frequently Asked Questions (FAQs)

Q1: Can I dissolve the Hydrochloride salt directly in water instead of DMSO?

-

Answer: Yes, the HCl salt is highly water-soluble (often >50 mg/mL).[1] However, if your assay requires a DMSO control or if you are screening a library where all compounds are in DMSO, you must stick to DMSO.[1] If using water, ensure the pH is buffered, as the salt is acidic.[1]

Q2: My solution turned yellow after a week at room temperature. Is it safe to use?

-

Answer: No. Primary amines are susceptible to oxidation, especially in non-anhydrous DMSO (which can act as a mild oxidant under certain conditions, e.g., Swern-like pathways with activators, though rare spontaneously).[1] Yellowing indicates oxidative degradation or impurity formation.[1] Discard and prepare fresh.

Q3: What is the maximum solubility in DMSO?

-

Answer: For the free base, solubility can exceed 100 mM.[1] For the Dihydrochloride salt, the practical limit is often lower (approx. 50–75 mM) due to the ionic lattice.[1] We recommend sticking to 10 mM or 20 mM stocks to ensure safety margins against precipitation during storage.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 121268, 2-(3-Methyl-1H-pyrazol-5-yl)ethanamine. Retrieved from [Link][1]

-

Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

ResearchGate. Discussions on DMSO Solubility of Amine Salts. Retrieved from [Link]

Sources

Minimizing side reactions during the alkylation of 3-methyl-1H-pyrazole

Welcome to the technical support center for the alkylation of 3-methyl-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during this common synthetic transformation. As Senior Application Scientists, we have structured this guide to not only offer solutions but also to explain the underlying chemical principles governing these reactions.

Frequently Asked Questions (FAQs)

Q1: I performed an alkylation on 3-methyl-1H-pyrazole and obtained a mixture of two products. What are they and why did this happen?

A: You have likely formed a mixture of two regioisomers: 1-alkyl-3-methyl-1H-pyrazole (the N1 isomer) and 1-alkyl-5-methyl-1H-pyrazole (the N2 isomer). This is the most common challenge in the alkylation of unsymmetrically substituted pyrazoles.[1]

The underlying reason is the tautomeric nature of the starting material and the similar reactivity of the two nitrogen atoms in the pyrazole ring.[2] 3-methyl-1H-pyrazole exists in equilibrium with its tautomer, 5-methyl-1H-pyrazole. When you add a base, it deprotonates the N-H bond to form a single, delocalized pyrazolate anion. This anion has two nucleophilic nitrogen atoms (N1 and N2), both of which can attack the alkylating agent, leading to a mixture of products.

Q2: My goal is the N1 isomer (1-alkyl-3-methyl-pyrazole). How can I maximize its formation?

A: Achieving high selectivity for the N1 isomer is a common objective. The key is to exploit the subtle differences between the two nitrogen atoms. For 3-methyl-1H-pyrazole, the N1 position is less sterically hindered than the N2 position, which is adjacent to the methyl group. Therefore, reaction conditions that are sensitive to steric bulk will favor N1 alkylation.

Here is a troubleshooting guide to improve N1 selectivity:

1. Leverage Steric Hindrance:

-

Alkylating Agent: Using a bulkier alkylating agent will dramatically favor attack at the more accessible N1 position.[1] For example, switching from methyl iodide to benzyl bromide or an even larger group can significantly increase the N1/N2 ratio.

-

Rationale: The transition state for N2 alkylation becomes increasingly crowded and energetically unfavorable as the size of the incoming electrophile increases.

2. Optimize the Base and Solvent System:

-

K₂CO₃ in DMSO: This combination is a highly effective and widely reported system for achieving regioselective N1-alkylation of 3-substituted pyrazoles.[1][3]

-

Sodium Hydride (NaH): Using a strong, non-coordinating base like NaH can also prevent the formation of regioisomeric mixtures in certain reactions by ensuring the pyrazole is fully deprotonated.[1][4][5]

-

Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are generally preferred.[1] They effectively solvate the cation from the base, leaving a "naked" and highly reactive pyrazolate anion, making the reaction more sensitive to the inherent steric and electronic properties of the anion.

3. Consider Fluorinated Alcohol Solvents:

-

TFE and HFIP: The use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) as solvents has been shown to dramatically improve regioselectivity in favor of the N1 isomer, sometimes achieving ratios greater than 97:3.

-

Rationale: These solvents can form hydrogen bonds and create a specific solvent shell around the pyrazolate anion, which can further accentuate the steric differences between the N1 and N2 positions.

Table 1: Effect of Conditions on N1:N2 Selectivity for 3-Substituted Pyrazoles

| Base | Solvent | Alkylating Agent | Typical Outcome for 3-Me-Pyrazole | Rationale |

| K₂CO₃ | DMSO | Benzyl Bromide | High N1 selectivity (>10:1) | Well-established system favoring the less hindered N1 position.[1][3] |

| NaH | DMF | Alkyl Halide | Good N1 selectivity | Strong base generates a free anion, reaction governed by sterics.[1][4][5] |

| K₂CO₃ | MeCN | Ethyl Iodoacetate | Mixture of isomers (~1:1) | Less effective system, often results in poor selectivity.[4][5][6] |

| Cs₂CO₃ | HFIP | Alkyl Halide | Excellent N1 selectivity (>95:5) | Fluorinated alcohols enhance steric differentiation. |

| iPr₂NEt | DMSO | Acrylonitrile | Excellent N1 selectivity (>99:1) | Michael addition favors N1 due to attractive interactions.[7] |

Q3: In a specific application, I need the N2 isomer (1-alkyl-5-methyl-pyrazole). Is this feasible?

A: While N1 is the sterically favored product, directing the alkylation to the N2 position is possible, though often more challenging. It requires overriding the inherent steric bias.

-

Directed Metalation: One advanced strategy involves using a directing group on the pyrazole ring that can chelate to a metal, positioning the alkylating agent for delivery to the N2 position.

-

Catalyst Control: Certain catalyst systems can influence the regioselectivity. For instance, while not universally applicable, some magnesium-based catalysts like MgBr₂ have been reported to favor N2-alkylation in specific contexts.[1]

-

Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can offer unprecedented control, achieving >99% regioselectivity for either isomer, depending on the enzyme's design.[2] This is a powerful but specialized approach.

-

Intramolecular Hydrogen Bonding: The choice of alkylating agent itself can reverse selectivity. If the alkylating agent contains a hydrogen bond donor, it can interact with the N1 atom in the transition state, sterically blocking it and directing the reaction to N2. This has been observed with reagents like N-methyl chloroacetamide.[8]

Q4: My reaction has a very low yield, or it isn't working at all. What should I check?

A: Low or no yield can stem from several factors. A systematic approach to troubleshooting is essential.

Troubleshooting Checklist:

-

Base Potency:

-

Problem: The base is crucial for deprotonating the pyrazole. If the base is old, hydrated, or not strong enough, the reaction will not initiate. Sodium hydride (NaH) is particularly sensitive to moisture.

-

Solution: Use freshly opened or properly stored base. A slight excess (e.g., 1.2 equivalents) is often beneficial.[1]

-

-

Alkylating Agent Reactivity:

-

Problem: The reactivity of the alkylating agent (R-X) depends on the leaving group (X).

-

Solution: The general reactivity trend is I > Br > Cl > OTs. If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.[1]

-

-

Solubility Issues:

-

Problem: If the pyrazole starting material or the base is not soluble in the chosen solvent, the reaction will be sluggish or fail.

-

Solution: Ensure you are using an appropriate solvent like DMF or DMSO where the pyrazolate salt has good solubility.[1]

-

-

Reaction Temperature:

-

Problem: Some alkylations are slow at room temperature.

-

Solution: Gently heat the reaction (e.g., to 50-80 °C) and monitor the progress by TLC or LC-MS.[1]

-